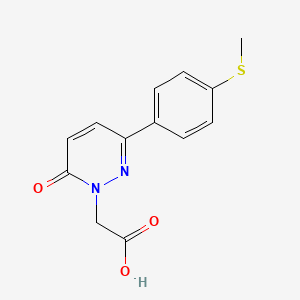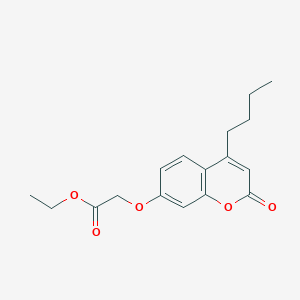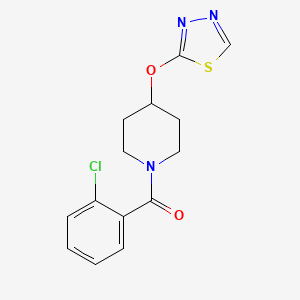![molecular formula C21H24N4O5S3 B2496711 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 887204-17-3](/img/structure/B2496711.png)
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide and benzamide derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of similar sulfonamide-containing compounds often requires the reaction of specific sulfonamides with electrophiles or nucleophiles, depending on the desired substitution pattern on the benzene ring or the heterocyclic system (Gomathi Vellaiswamy & S. Ramaswamy, 2017; Aziz‐ur‐Rehman et al., 2017)^1^^2^.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like FT-IR, NMR, and X-ray crystallography. These methods help in elucidating the arrangement of atoms and the geometry around the sulfonamide and benzamide functionalities. The presence of the benzothiazole moiety adds to the compound's aromatic character, influencing its electronic distribution and reactivity (B. Priya et al., 2006)^3^.
Chemical Reactions and Properties
Compounds like "4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide" participate in a variety of chemical reactions, including nucleophilic substitution reactions, due to the presence of the sulfonamide group. The benzothiazole and benzamide moieties contribute to the compound's ability to act as a ligand in coordination compounds, affecting its reactivity and interaction with metals (A. Khazaei et al., 2015)^4^.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by the sulfonamide, benzothiazole, and benzamide groups. These properties are essential for determining the compound's applicability in various scientific and industrial processes (R. Larsen & F. E. Roberts, 1986)^5^.
Chemical Properties Analysis
The chemical behavior, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, is dictated by the electronic nature of the sulfonamide, benzothiazole, and benzamide groups. These functionalities also influence the compound's potential biological activity and interaction with biological targets (J. Ellingboe et al., 1992)^6^.
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity Assays
Sulfonamides, due to their diverse chemical nature, have been studied in the context of antioxidant capacity assays. These studies focus on elucidating the reaction pathways that underlie the decolorization assays of antioxidant capacity, such as the ABTS/potassium persulfate decolorization assay. This research aids in understanding the specific reactions antioxidants undergo and their contributions to total antioxidant capacity (Ilyasov et al., 2020).
Medicinal Chemistry and Drug Development
Sulfonamides have been explored for their potential in creating novel drugs, including those with antitumor, antiglaucoma, anti-inflammatory, and antibacterial activities. This includes the study of sulfonamide carbonic anhydrase inhibitors (CAIs) for their applications in treating conditions like glaucoma and cancer. Novel compounds and patents focused on sulfonamides have been discussed, highlighting their significance in drug development and the constant need for new sulfonamides to treat various diseases (Carta et al., 2012; Gulcin & Taslimi, 2018).
Enzymatic Remediation of Organic Pollutants
Research into the use of enzymes in the degradation of organic pollutants has highlighted the role of sulfonamides as redox mediators. These studies show how sulfonamides can enhance the degradation efficiency of recalcitrant compounds, thereby playing a critical role in environmental remediation efforts (Husain & Husain, 2007).
Exploration of Biological Activities
The biological activities of phenothiazines, which include sulfonamide derivatives, have been extensively reviewed. These compounds exhibit a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory effects. The review discusses the mechanisms through which phenothiazines interact with biological systems, their effects on various diseases, and their potential as pharmacophoric moieties for new drug development (Pluta et al., 2011).
Eigenschaften
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S3/c1-2-15-5-3-4-12-25(15)33(29,30)16-8-6-14(7-9-16)20(26)24-21-23-18-11-10-17(32(22,27)28)13-19(18)31-21/h6-11,13,15H,2-5,12H2,1H3,(H2,22,27,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJVVLIIIUDCDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)
![1,1,1-Trifluoro-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylpropan-2-ol](/img/structure/B2496643.png)



